molecular formula C18H29N3O3S B11111184 4-(4-Methyl-piperazine-1-carbonyl)-N,N-dipropyl-benzenesulfonamide

4-(4-Methyl-piperazine-1-carbonyl)-N,N-dipropyl-benzenesulfonamide

Cat. No.: B11111184
M. Wt: 367.5 g/mol
InChI Key: CGDOSIPBYIWYLR-UHFFFAOYSA-N
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Description

4-(4-Methyl-piperazine-1-carbonyl)-N,N-dipropyl-benzenesulfonamide is a complex organic compound with a unique structure that includes a piperazine ring, a benzenesulfonamide group, and dipropyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-piperazine-1-carbonyl)-N,N-dipropyl-benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylpiperazine with phosgene to form 4-methylpiperazine-1-carbonyl chloride . This intermediate is then reacted with N,N-dipropyl-benzenesulfonamide under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure precision and consistency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Safety measures are also implemented to handle hazardous reagents like phosgene.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-piperazine-1-carbonyl)-N,N-dipropyl-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-(4-Methyl-piperazine-1-carbonyl)-N,N-dipropyl-benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Methyl-piperazine-1-carbonyl)-N,N-dipropyl-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by binding to the receptor site. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methyl-piperazine-1-carbonyl)-N,N-dipropyl-benzenesulfonamide is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and development.

Properties

Molecular Formula

C18H29N3O3S

Molecular Weight

367.5 g/mol

IUPAC Name

4-(4-methylpiperazine-1-carbonyl)-N,N-dipropylbenzenesulfonamide

InChI

InChI=1S/C18H29N3O3S/c1-4-10-21(11-5-2)25(23,24)17-8-6-16(7-9-17)18(22)20-14-12-19(3)13-15-20/h6-9H,4-5,10-15H2,1-3H3

InChI Key

CGDOSIPBYIWYLR-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C

Origin of Product

United States

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